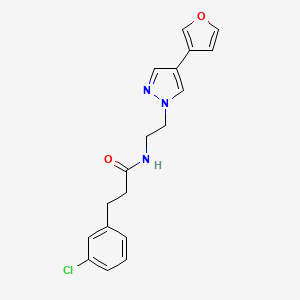
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The Miyaura borylation reaction and Suzuki reaction were performed in one pot in sequence with an intermediate to produce other intermediates, and the protecting group was removed by trifluoroacetic acid to obtain the target compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a piperazine ring via a methanone group. It also contains two fluorobenzyl groups, one attached directly to the pyrazole ring and the other attached via an ether linkage.
Aplicaciones Científicas De Investigación
Antiviral Research
This compound’s structure indicates potential utility in antiviral research. Indole derivatives, which share a similar aromatic heterocyclic structure, have been found to possess antiviral activities . The presence of the fluorobenzyl group could potentially enhance these properties, making it a candidate for the development of new antiviral agents.
Anti-inflammatory Studies
The molecular framework of this compound is reminiscent of other molecules that have demonstrated anti-inflammatory effects. Research on indole derivatives has shown significant anti-inflammatory potential, which could be explored with this compound as well .
Anticancer Activity
Compounds with indole and pyrazole rings have been associated with anticancer activity. The dual presence of these rings in the compound suggests that it could be used in the synthesis of new anticancer drugs, with the potential to target specific cancer cell lines .
Anti-HIV Applications
Indole derivatives have also been reported to exhibit anti-HIV properties. The structural complexity of this compound, including the piperazine ring, might interact with HIV enzymes or proteins, offering a new avenue for anti-HIV drug development .
Antioxidant Properties
The compound’s structure suggests that it may act as an antioxidant. This application could be particularly useful in the study of diseases where oxidative stress plays a role, such as neurodegenerative disorders .
Antimicrobial and Antitubercular Potential
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects, this compound could be valuable in the development of new treatments for bacterial infections, especially those resistant to current antibiotics .
Antidiabetic Research
The indole nucleus is a common feature in many pharmacologically active compounds, including those with antidiabetic effects. This compound could be investigated for its potential to modulate blood sugar levels or insulin activity .
Antimalarial and Anticholinesterase Activities
Finally, the compound’s similarity to other indole-based molecules that have shown antimalarial and anticholinesterase activities suggests it could be useful in the development of treatments for malaria and conditions involving cholinesterase, such as Alzheimer’s disease .
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQSIBGOFVDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)
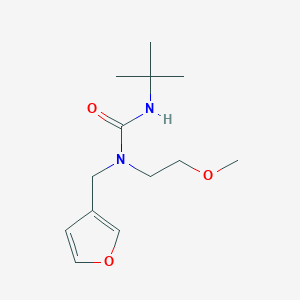
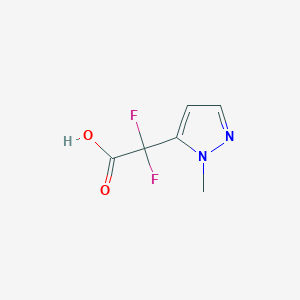

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
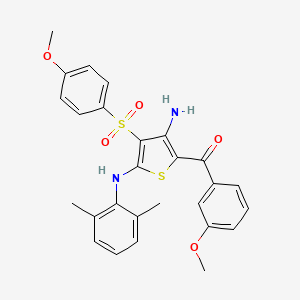
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)
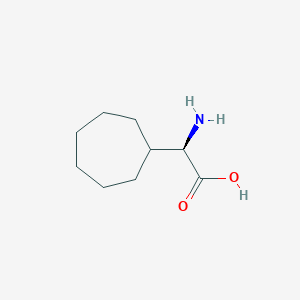


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
